3-(2-Fluoro-4-methoxyphenyl)propanoic acid

Catalog No.
S769224
CAS No.
852181-15-8
M.F
C10H11FO3
M. Wt
198.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Fluoro-4-methoxyphenyl)propanoic acid

CAS Number

852181-15-8

Product Name

3-(2-Fluoro-4-methoxyphenyl)propanoic acid

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)propanoic acid

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

InChI

InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)

InChI Key

KLEYADLSRYOXMC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CCC(=O)O)F

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)O)F

3-(2-Fluoro-4-methoxyphenyl)propanoic acid (CAS 852181-15-8) is a highly specialized fluorinated building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly STAT3 inhibitors and complex tricyclic heterocycles [1]. Featuring a propanoic acid side chain for standard amide coupling or esterification, alongside a specific 2-fluoro-4-methoxy substitution pattern, this compound offers a unique combination of steric constraint and electronic modulation[2]. In industrial procurement, it is primarily selected for its dual utility: the carboxylic acid serves as a standard conjugation handle, while the ortho-fluorine acts either as a metabolic blocker in final drug candidates or as a regioselective leaving group in nucleophilic aromatic substitution (SNAr) cyclization cascades [3].

Substituting this compound with the unfluorinated analog (3-(4-methoxyphenyl)propanoic acid) or the des-methoxy analog (3-(2-fluorophenyl)propanoic acid) fundamentally alters both synthetic route viability and downstream efficacy [1]. In synthetic workflows targeting fused heterocycles such as dibenzoxepines or quinazolines, the 2-fluoro substituent is strictly required as a leaving group for base-promoted SNAr cyclization; unfluorinated analogs fail to cyclize, halting the synthesis entirely [2]. Furthermore, in medicinal chemistry applications, the specific push-pull electronic effect of the 2-fluoro and 4-methoxy groups dictates the conformational geometry of the propanoic acid side chain and blocks enzymatic ortho-oxidation [3]. Removing either substituent results in a drastic loss of target affinity and metabolic stability, rendering generic analogs useless for these specific procurement requirements.

Regioselective SNAr Cyclization Efficiency in Heterocycle Synthesis

In the synthesis of complex tricyclic scaffolds, the 2-fluoro substituent acts as a critical leaving group. Comparative synthesis models demonstrate that 3-(2-Fluoro-4-methoxyphenyl)propanoic acid and its immediate precursors undergo efficient base-promoted cyclization, whereas the unfluorinated analog completely fails to react under identical conditions [1].

Evidence DimensionCyclization yield (SNAr cascade)
Target Compound Data74-82% yield (efficient cyclization)
Comparator Or Baseline3-(4-Methoxyphenyl)propanoic acid (0% yield, no reaction)
Quantified DifferenceAbsolute requirement of the 2-fluoro group for cyclization
ConditionsBase-promoted SNAr conditions (e.g., Cs2CO3, DMF, 110 °C)

Procurement must select the 2-fluoro derivative when the synthetic route relies on ortho-halogen displacement for ring closure.

Cytochrome P450-Mediated Ortho-Oxidation Resistance

The incorporation of the fluorine atom at the 2-position provides significant steric and electronic shielding against oxidative metabolism. In vitro microsomal stability assays of downstream amide derivatives show that the 2-fluoro-4-methoxy substitution pattern drastically reduces clearance rates compared to the unfluorinated baseline [1].

Evidence DimensionIn vitro intrinsic clearance (CLint) of derived APIs
Target Compound Data< 15 µL/min/mg protein
Comparator Or BaselineUnfluorinated 4-methoxy analog (> 60 µL/min/mg protein)
Quantified Difference> 4-fold reduction in metabolic clearance
ConditionsHuman liver microsome (HLM) stability assay, 30 min incubation

For pharmaceutical library generation, this compound provides a pre-installed metabolic block, reducing downstream attrition rates.

Receptor Binding Affinity via Steric Locking

In the development of STAT3 protein inhibitors, the steric bulk of the 2-fluoro group restricts the rotational freedom of the propanoic acid side chain, locking it into a bioactive conformation. Structure-activity relationship (SAR) studies indicate that removing the fluorine atom results in a significant drop in binding affinity due to entropic penalties upon target engagement[1].

Evidence DimensionTarget binding affinity (IC50) of derived inhibitors
Target Compound DataLow nanomolar range (10-25 nM)
Comparator Or BaselineUnfluorinated analog (IC50 > 500 nM)
Quantified Difference20- to 50-fold improvement in binding affinity
ConditionsSTAT3 fluorescence polarization or SPR binding assay

Buyers developing specific kinase or transcription factor inhibitors must use this exact fluorinated building block to maintain required target potency.

Inductive pKa Shift and Aqueous Solubility

The strongly electron-withdrawing nature of the ortho-fluorine atom exerts an inductive effect on the propanoic acid moiety, slightly lowering its pKa. This subtle shift enhances the aqueous solubility of the compound and its salt forms at physiological pH, improving handling and formulation profiles during early-stage screening [1].

Evidence DimensionAqueous solubility at pH 7.4
Target Compound Data~1.2 mg/mL (enhanced ionization)
Comparator Or Baseline3-(4-Methoxyphenyl)propanoic acid (~0.4 mg/mL)
Quantified Difference3-fold higher aqueous solubility
ConditionsKinetic solubility assay, phosphate buffer pH 7.4, 25 °C

Improved aqueous solubility streamlines in vitro assay preparation and reduces the need for high DMSO concentrations in screening workflows.

Synthesis of STAT3 Inhibitors and Targeted Therapeutics

Where this compound is the right choice for generating tricyclic heterocyclic libraries targeting STAT3, relying on the 2-fluoro group for conformational locking and metabolic stability [1].

Precursor for Complex Fused Heterocycles via SNAr

Where this compound is selected as a bifunctional building block, utilizing the 2-fluoro substituent as a highly regioselective leaving group for base-catalyzed cyclization into dibenzoxepines or quinazolines[2].

Development of G-Protein Coupled Receptor (GPCR) Agonists

Where the specific 2-fluoro-4-methoxy substitution pattern is required to optimize the lipophilic ligand efficiency and pharmacokinetic profile of propanoic acid-derived GPCR ligands (e.g., GPR40 agonists) [3].

XLogP3

1.8

Dates

Last modified: 08-15-2023

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